molecular formula C14H13F2N3O B10927542 4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10927542
M. Wt: 277.27 g/mol
InChI Key: PVUPXRGRBQFFKB-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with additional substituents including a difluoromethyl group, an ethyl group, a furan ring, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of Substituents: The difluoromethyl, ethyl, furan, and methyl groups can be introduced through various substitution reactions, such as nucleophilic substitution, electrophilic substitution, and cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may involve continuous flow chemistry techniques to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and organometallic reagents.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can have different functional groups attached to the core structure.

Scientific Research Applications

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound has been studied for its potential as a kinase inhibitor, which can be used in the treatment of various cancers and inflammatory diseases.

    Materials Science: The unique electronic properties of this compound make it of interest in the development of organic semiconductors and other electronic materials.

    Biological Research: This compound can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

    Industrial Applications: This compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can modulate various signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-1,3-thiazolo[4,5-b]pyridine: This compound has a similar structure but contains a thiazole ring instead of a pyrazole ring.

    3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound contains a pyrrole ring fused to a pyridine ring, with furan substituents.

Uniqueness

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which can enhance its metabolic stability and bioavailability. Additionally, the combination of the pyrazole and pyridine rings with the furan substituent provides a unique electronic structure that can be exploited for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H13F2N3O

Molecular Weight

277.27 g/mol

IUPAC Name

4-(difluoromethyl)-1-ethyl-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H13F2N3O/c1-3-19-14-12(8(2)18-19)9(13(15)16)7-10(17-14)11-5-4-6-20-11/h4-7,13H,3H2,1-2H3

InChI Key

PVUPXRGRBQFFKB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=CO3)C(F)F

Origin of Product

United States

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